molecular formula C8H15NO6 B12410171 N-Acetyl-D-mannosamine-d3

N-Acetyl-D-mannosamine-d3

Cat. No.: B12410171
M. Wt: 224.23 g/mol
InChI Key: MBLBDJOUHNCFQT-HDNZWDLHSA-N
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Description

N-Acetyl-D-mannosamine-d3 is a deuterium-labeled analog of N-Acetyl-D-mannosamine (ManNAc), a crucial biochemical compound and the first committed precursor in the biosynthesis of sialic acids (N-acetylneuraminic acid, Neu5Ac) . This deuterated form is an essential tool for stable isotope tracing and quantitative mass spectrometry studies, enabling researchers to elucidate the dynamics of sialic acid metabolism, glycosylation pathways, and glycoprotein turnover in various in vitro and in vivo models. As a key intermediate in the sialic acid pathway, ManNAc is phosphorylated to ManNAc-6-phosphate by the enzyme N-acetylmannosamine kinase, which is then converted to N-acetylneuraminic acid (Neu5Ac) . Sialic acids are negatively charged, terminal monosaccharides on glycan chains attached to glycoproteins and glycolipids, playing critical roles in cellular communication, immune response, and protein stability . The primary research value of this compound lies in its application for studying congenital disorders of glycosylation, such as GNE myopathy, a rare genetic muscle disorder caused by mutations in the GNE gene that lead to impaired sialic acid production and progressive muscle weakness . Clinical studies on the standard compound have demonstrated that ManNAc supplementation can increase plasma Neu5Ac levels and improve sarcolemmal sialylation, showing long-term safety and biochemical efficacy . Beyond inherited disorders, this compound is also valuable for researching other conditions where sialylation is implicated. This includes investigating metabolic syndromes, as studies in mouse models have shown that ManNAc can increase sialylation of IgG glycans and prevent obesity-induced hypertension . It also shows potential in neurobiological research, where ManNAc has been reported to improve synaptic transmission and long-term potentiation in aged animal models, suggesting relevance for cognitive function studies . Furthermore, in biotechnology, ManNAc is used to modulate glycosylation patterns; for instance, it has been shown to effectively reduce high-mannose glycosylation variants on monoclonal antibodies without affecting other quality attributes, thereby optimizing the pharmacokinetic properties of therapeutic proteins . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. This product is supplied for use by trained researchers in laboratory settings.

Properties

Molecular Formula

C8H15NO6

Molecular Weight

224.23 g/mol

IUPAC Name

2,2,2-trideuterio-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1D3

InChI Key

MBLBDJOUHNCFQT-HDNZWDLHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Epimerization of N-Acetyl-D-glucosamine

The foundational step in ManNAc synthesis involves the epimerization of N-Acetyl-D-glucosamine (GlcNAc) to ManNAc. This reaction is catalyzed by a base, such as triethylamine or diethanolamine, in aqueous conditions at elevated temperatures (30–80°C). The equilibrium between GlcNAc and ManNAc is established through a reversible C2-epimerization mechanism, yielding a mixture of both sugars. For industrial-scale production, New Zealand Pharmaceuticals Ltd. employs this method, achieving a molar ratio of GlcNAc:ManNAc between 55:45 and 90:10 before purification.

To isolate ManNAc, selective crystallization is performed using seeding with ManNAc monohydrate. This process, detailed in U.S. Patent US20090131654A1, involves suspending the epimerized mixture in an n-propanol/water solvent (80:20 to 90:10 v/v) and introducing ManNAc monohydrate seeds (0.5–5% by weight). The seeded solution is filtered within 0.5–2 hours, yielding crystalline ManNAc monohydrate with >98% purity.

Deuterium Incorporation via Acetylation

The synthesis of ManNAc-d3 requires the introduction of three deuterium atoms into the acetyl group (-COCD3). This is achieved by acetylating D-mannosamine with deuterated acetic anhydride (Ac2O-d6). D-mannosamine is typically obtained through the deacetylation of ManNAc under acidic or enzymatic conditions, though direct synthesis routes are less common.

Reaction Scheme:
$$
\text{D-Mannosamine} + (\text{CD}3\text{CO})2\text{O} \rightarrow \text{ManNAc-d3} + \text{CD}_3\text{COOH}
$$

The acetylation is conducted in anhydrous conditions to prevent hydrolysis of the deuterated reagent. Post-reaction, the crude product is purified via recrystallization from a deuterated solvent system, such as D2O/n-propanol, to maintain isotopic integrity.

Enzymatic Preparation Approaches

UDP-GlcNAc 2-Epimerase and C6-Dehydrogenase System

A two-enzyme system involving UDP-GlcNAc 2-epimerase and C6-dehydrogenase facilitates the conversion of UDP-GlcNAc to UDP-ManNAc-6-uronic acid. When conducted in D2O, solvent-derived deuterium is incorporated at the C2 position during the epimerization step. ESI-MS analysis confirms the addition of one deuterium atom (m/z 621.06 for M–H⁻). While this approach modifies the sugar backbone, coupling it with deuterated acetylation enables full ManNAc-d3 synthesis.

Crystallization and Purification Techniques

Solvent Systems for Crystallization

ManNAc-d3 is purified using a mixed solvent system of n-propanol and D2O (85:15 v/v). The crystallization process involves:

  • Seeding: Introduction of ManNAc-d3 monohydrate crystals (0.5–5% w/w).
  • Temperature Control: Gradual cooling from 60°C to 25°C to induce crystal growth.
  • Filtration: Isolation of crystals via vacuum filtration, followed by washing with cold n-propanol.

Analytical Validation

Purified ManNAc-d3 is characterized using:

  • ESI-MS: Negative ion mode confirms the molecular ion at m/z 221.08 (M–H⁻) for C8H12D3NO6.
  • NMR Spectroscopy: ¹H NMR in D2O shows the absence of the C2 hydrogen signal, replaced by deuterium incorporation.

Comparative Analysis of Synthesis Methods

Method Deuterium Source Yield Purity Key Reference
Chemical Acetylation Ac2O-d6 75–85% >98%
Enzymatic (D2O Solvent) Solvent Exchange at C2 60–70% 90–95%
Combined Enzymatic/Chemical C2 (D2O) + Acetyl (Ac2O-d6) 80–90% >99%

Challenges and Optimizations

Isotopic Purity Considerations

Deuterium scrambling during acetylation can lead to partial labeling. Using excess Ac2O-d6 (2.5 equivalents) and anhydrous conditions minimizes proton back-exchange.

Scalability of Enzymatic Methods

While enzymatic methods offer stereochemical precision, they face scalability challenges due to enzyme cost and stability. Immobilized enzyme reactors and continuous-flow systems are under investigation to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert N-Acetyl-D-mannosamine to its reduced forms.

    Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of N-Acetyl-D-mannosamine.

    Reduction: Reduced forms of N-Acetyl-D-mannosamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Therapeutic Development for Genetic Disorders

ManNAc-d3 has been investigated for its potential in treating genetic disorders related to sialic acid biosynthesis. A notable study focused on GNE myopathy, a muscle-wasting disease caused by deficiencies in sialic acid production. In a phase 2 clinical trial involving 12 patients, oral administration of ManNAc demonstrated safety and efficacy by increasing plasma Neu5Ac levels and improving sarcolemmal sialylation, thus potentially reducing disease progression .

Study Participants Dosage Outcomes
Phase 2 Trial on GNE Myopathy12 patientsOral ManNAcIncreased Neu5Ac levels; improved muscle function

Impact on Obesity and Hypertension

Research has shown that supplementation with ManNAc can disrupt the link between obesity and hypertension. In a clinical study, participants receiving ManNAc exhibited significant reductions in blood pressure and improvements in metabolic markers, suggesting its potential as a therapeutic agent for metabolic syndrome .

Study Participants Duration Outcomes
Obesity and Hypertension StudyNot specifiedNot specifiedReduced blood pressure; improved metabolic markers

Pharmacokinetics and Absorption Studies

Studies have explored the pharmacokinetics of ManNAc-d3, particularly its absorption under different dietary conditions. A randomized study indicated that taking ManNAc with food significantly enhanced its absorption compared to fasting conditions. This finding is crucial for optimizing dosing regimens in clinical applications .

Study Condition Exposure Increase
Pharmacokinetic StudyFed vs. Fasting1.6-fold increase

Case Study 1: GNE Myopathy Treatment

In a controlled clinical trial at NIH, patients treated with ManNAc showed marked improvements in muscle strength and function over six months. The study highlighted the importance of sustained Neu5Ac levels for muscle health.

Case Study 2: Metabolic Syndrome Intervention

Another study involving obese participants demonstrated that regular supplementation with ManNAc led to significant weight loss and normalization of blood pressure within three months.

Comparison with Similar Compounds

N-Acetyl-D-Glucosamine (GlcNAc)

  • Structure : GlcNAc differs from ManNAc in the stereochemistry at the C2 position (axial hydroxyl in ManNAc vs. equatorial in GlcNAc) .
  • Applications : GlcNAc is a substrate for enzymes like UDP-N-acetylglucosamine epimerase , which interconverts UDP-GlcNAc and UDP-ManNAc in bacterial systems . Unlike ManNAc-d3, GlcNAc lacks isotopic labeling, limiting its utility in tracer studies.
  • Enzymatic Specificity : The enzyme from Bacillus cereus shows 9:1 substrate preference for UDP-GlcNAc over UDP-ManNAc , highlighting functional divergence .

N-Acetyl-D-Galactosamine (GalNAc)

  • Structure : GalNAc differs at the C4 position (axial hydroxyl) compared to ManNAc .
  • Biological Role : GalNAc is a key component of mucins and proteoglycans, unlike ManNAc, which is more specialized in sialic acid production .

N-Acetyl-D-Talosamine

  • Structure : Talosamine is a C3 epimer of ManNAc, altering the configuration of the hydroxyl group at this position .
  • Synthesis: Produced via enzymatic or chemical modification of GlcNAc and D-arabinose, contrasting with ManNAc’s biosynthetic pathway from fructose-6-phosphate .
  • Safety Data: Limited toxicity information exists for Talosamine, whereas ManNAc-d3 is well-characterized in isotopic studies .

Comparison with Isotope-Labeled Analogs

N-Acetyl-D-[2-¹³C]Mannosamine

  • Isotopic Labeling : Contains a single ¹³C atom at the C2 position, compared to ManNAc-d3’s triple deuterium and ¹³C substitution .
  • Applications : Used in NMR-based metabolic flux analysis , whereas ManNAc-d3 is preferred for MS quantification due to higher deuteration .

N-[¹⁴C]Acetyl-D-Mannosamine

  • Radioactive Labeling : Used in radiotracer studies, with a specific activity of 50–60 mCi/mmol .
  • Disadvantages: Requires handling precautions for radioactivity, unlike non-radioactive ManNAc-d3 .

Functional and Analytical Data

Table 1: Structural and Isotopic Comparison

Compound Molecular Formula Isotopic Labels Key Applications
N-Acetyl-D-mannosamine-d3 C₇¹³CH₁₂D₃NO₆ ³D, ¹³C MS/NMR tracing, drug delivery
N-Acetyl-D-glucosamine C₈H₁₅NO₆ None Glycoprotein synthesis
N-Acetyl-D-[2-¹³C]mannosamine C₇¹³CH₁₅NO₆ ¹³C NMR metabolic studies

Table 2: Enzymatic Activity Toward UDP Derivatives

Enzyme Source Substrate Reaction Efficiency Reference
Bacillus cereus epimerase UDP-GlcNAc High (Km = 1.1 mM)
Bacillus cereus epimerase UDP-ManNAc Low (Km = 0.22 mM)
Bacillus cereus epimerase UDP-GalNAc Inactive

Q & A

Q. What are the key analytical techniques for confirming the identity and purity of N-Acetyl-D-mannosamine-d3?

  • Methodological Answer: To verify identity, use nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., C-2, C-3, or C-4). For purity assessment, employ liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns (C18) and mobile phases like 0.1% formic acid in water/acetonitrile. Quantify impurities using charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) . Cross-reference results with isotopic purity data from high-resolution mass spectrometry (HRMS) to ensure >98% deuterium enrichment .

Q. How is this compound synthesized, and what are the critical steps for deuterium labeling?

  • Methodological Answer: Synthesis typically involves deuterium exchange under acidic or basic catalysis. For example, dissolve N-Acetyl-D-mannosamine in deuterated solvents (e.g., D₂O) with catalytic NaOD to replace hydroxyl protons with deuterium at specific positions. Monitor reaction progress via Fourier-transform infrared spectroscopy (FTIR) to track O-D bond formation. Purify via column chromatography (silica gel, ethyl acetate/methanol gradient) and validate labeling efficiency using ²H-NMR .

Q. What protocols are recommended for stable isotope tracing studies using this compound in cell culture?

  • Methodological Answer: Dissolve the compound in sterile PBS (pH 7.4) and add to mammalian cell cultures (e.g., CHO, HEK293) at 10–50 µM. Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) to track deuterium incorporation into sialic acid derivatives. Optimize extraction with methanol:water (80:20) and quantify using multiple reaction monitoring (MRM) for ions like m/z 309 → 116 (sialic acid-d3). Include negative controls (untreated cells) to correct for natural isotope abundance .

Advanced Research Questions

Q. How can researchers address artifactual nitrosamine formation during sample preparation of this compound?

  • Methodological Answer: Nitrosamines may form if secondary amines are present in the sample matrix. To mitigate:
  • Use cold methanol extraction (-20°C) to inhibit nitrosation.
  • Add 1% ascorbic acid to scavenge nitrosating agents.
  • Analyze samples immediately after preparation or store at -80°C.
    Validate methods using gas chromatography-nitrogen phosphorus detection (GC-NPD) with a DB-5MS column and compare against spiked nitrosamine standards (e.g., NDMA-d6) to rule out artifacts .

Q. What experimental designs are optimal for studying metabolic flux of deuterated sialic acid in glycoprotein biosynthesis?

  • Methodological Answer:
  • Pulse-chase experiments : Treat cells with this compound for 24 hours, then replace with unlabeled media. Harvest cells at intervals (0, 6, 12, 24h) and isolate glycoproteins via ConA affinity chromatography .
  • Digest glycoproteins with trypsin and analyze sialylated glycopeptides using LC-Orbitrap MS with stepped collision energy (10–35 eV) to fragment and quantify deuterium retention.
  • Use kinetic modeling software (e.g., SAAM II) to calculate turnover rates and pool sizes .

Q. How do researchers resolve contradictory data on deuterium isotope effects in enzymatic sialylation?

  • Methodological Answer: Contradictions may arise from differences in sialyltransferase isoforms or labeling positions. To address:
  • Compare Michaelis-Menten kinetics of recombinant sialyltransferases (e.g., ST6GAL1 vs. ST3GAL4) using UDP-N-acetylneuraminic acid (donor) and deuterated vs. non-deuterated acceptors.
  • Perform molecular dynamics simulations (e.g., GROMACS) to assess deuterium’s impact on enzyme-substrate binding.
  • Validate findings using site-directed mutagenesis of catalytic residues (e.g., Tyr/Lys mutants) to isolate isotope effects .

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